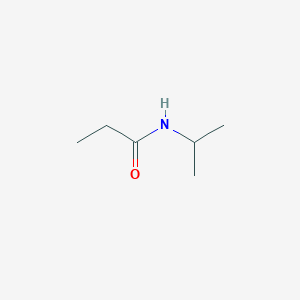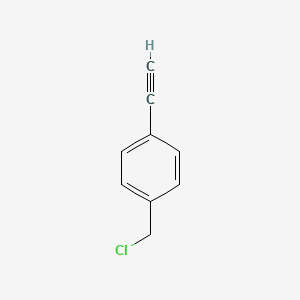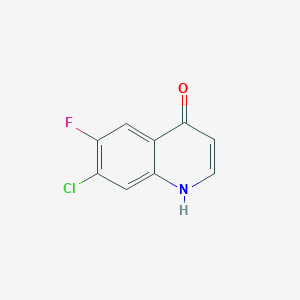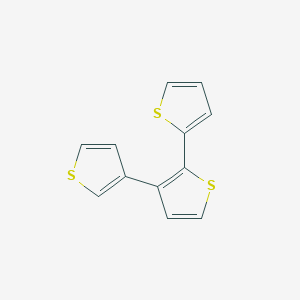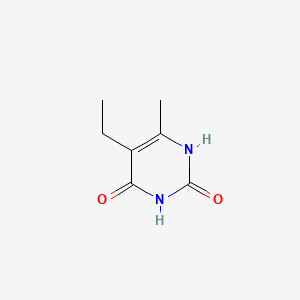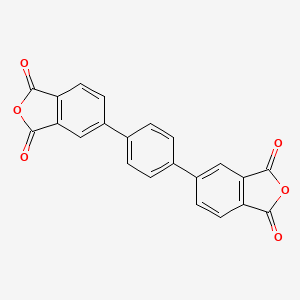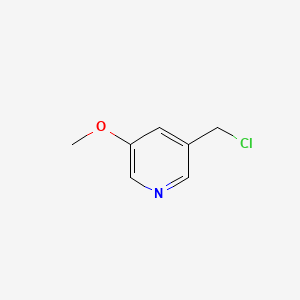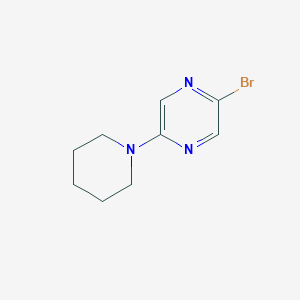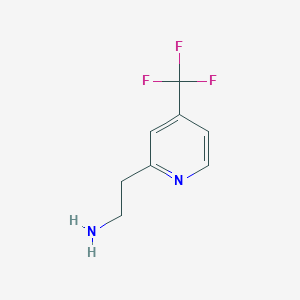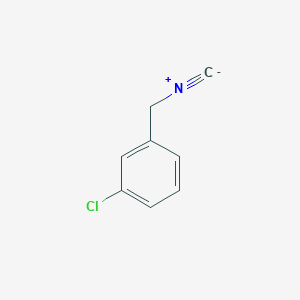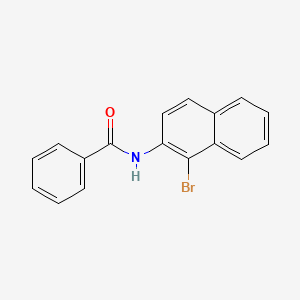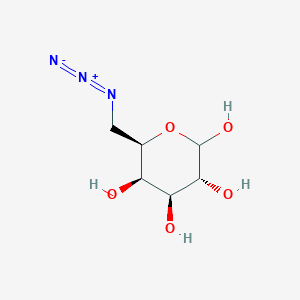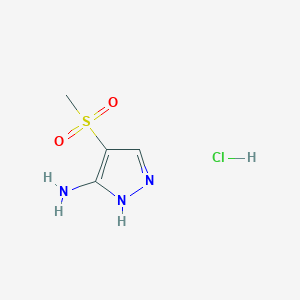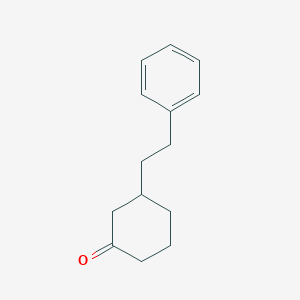
Cyclohexanone, 3-(2-phenylethyl)-
Übersicht
Beschreibung
Cyclohexanone is a six-carbon cyclic molecule with a ketone functional group . It is a colorless, oily liquid with an acetone-like smell .
Synthesis Analysis
The synthesis of cyclohexanone involves several methods. One method involves the oxidation of cyclohexane in air, typically using cobalt catalysts . Another method involves the hydrogenation of phenol . A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives has also been reported .Molecular Structure Analysis
Cyclohexanone exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone are shown briefly in the Figure . The 1H NMR spectrum of 1,4-dimethylbenzene with integration shows that the molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .Chemical Reactions Analysis
The oxidation of cyclohexanone in positions 2 and 6 affords 2-hydroperoxycyclohexanone, which predominantly decomposes to form 2-hydroxycyclohexanone . The oxidation of 2-hydroxy-cyclohexanone proceeds via the main channels of destruction of the carbon chain of cyclohexane leading to adipic acid and adipic anhydride .Physical And Chemical Properties Analysis
Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor. Its molecular weight is approximately 98.15 g/mol. The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .Wirkmechanismus
The mechanism of action of cyclohexanone involves the formation and transformation of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone in the liquid-phase oxidation of cyclohexane . The radicals of two types, HO2 radical and α-hydroxycyclohexylperoxyl radical, are involved in chain propagation in the course of cyclohexanol oxidation .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and application of cyclohexanone involve the development of more efficient and environmentally friendly synthesis methods. For instance, the use of WO3 supported tiny Pd clusters catalysts has shown promising results in the selective hydrogenation of phenol to cyclohexanone .
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRBZIPFOWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568924 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108011-20-7 | |
| Record name | 3-(2-Phenylethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
